![molecular formula C21H24BrN3O3 B1377826 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide CAS No. 1427986-92-2](/img/structure/B1377826.png)
4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide is a useful research compound. Its molecular formula is C21H24BrN3O3 and its molecular weight is 446.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide” is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives have been shown to have a range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Properties
IUPAC Name |
4-[2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c22-17-5-1-15(2-6-17)13-25-11-9-18(10-12-25)24-20(26)14-28-19-7-3-16(4-8-19)21(23)27/h1-8,18H,9-14H2,(H2,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYDLCZCAYBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

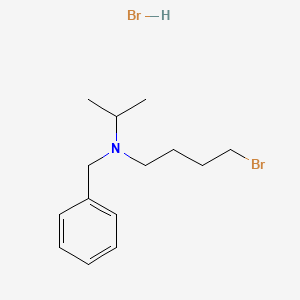
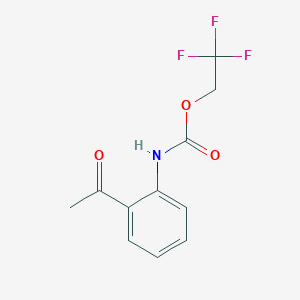
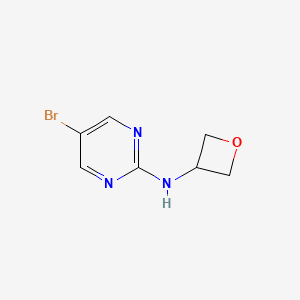
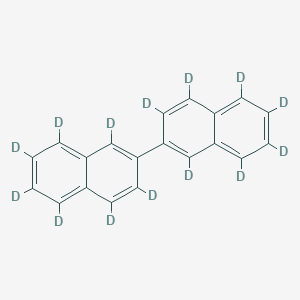
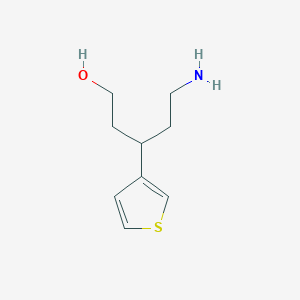
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

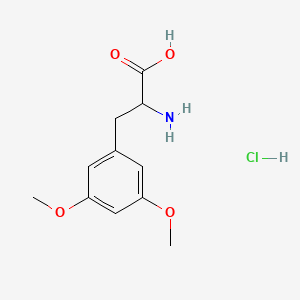
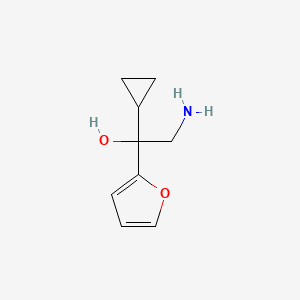
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)
